
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfanylphenanthridine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 6-methylsulfanylphenanthridine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-methylsulfanylphenanthridine: can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylthiobenzaldehyde with aniline in the presence of a base, followed by cyclization to form the phenanthridine ring.
2,4,6-trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without excessive side reactions. Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature .
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfanylphenanthridine: undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes reduction reactions to form aminophenols and can participate in substitution reactions. Major products formed from these reactions include picramic acid and other derivatives .
Aplicaciones Científicas De Investigación
6-methylsulfanylphenanthridine: has applications in organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals.
2,4,6-trinitrophenol: is widely used in scientific research for its explosive properties. It is utilized in the development of explosives, dyes, and as a reagent in chemical analysis. Additionally, it has applications in the detection of metals and in the study of oxidative processes .
Mecanismo De Acción
The mechanism of action of 6-methylsulfanylphenanthridine involves its interaction with biological targets through its aromatic and sulfur-containing moieties. It can act as an inhibitor or modulator of specific enzymes and receptors.
2,4,6-trinitrophenol: exerts its effects through its highly reactive nitro groups. It can uncouple oxidative phosphorylation in biological systems, leading to its use as a metabolic stimulant and in biochemical studies .
Comparación Con Compuestos Similares
6-methylsulfanylphenanthridine: can be compared with other phenanthridine derivatives, such as phenanthridine itself and its various substituted forms. Its unique sulfur-containing group distinguishes it from other derivatives.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol. its higher explosive power and solubility in water make it unique among its peers .
Propiedades
Número CAS |
51381-77-2 |
|---|---|
Fórmula molecular |
C20H14N4O7S |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H11NS.C6H3N3O7/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |
Clave InChI |
GRFYQQDRECJZDO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


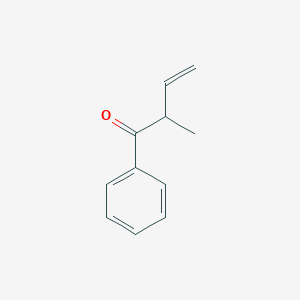
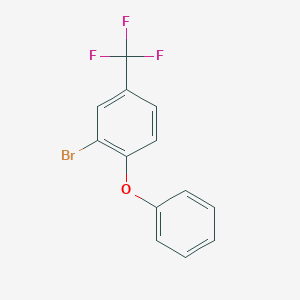


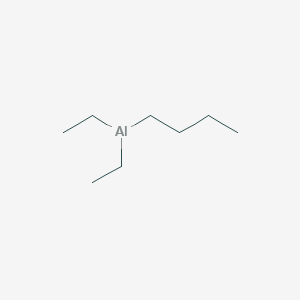
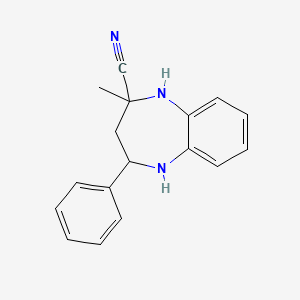


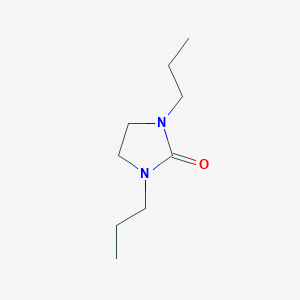

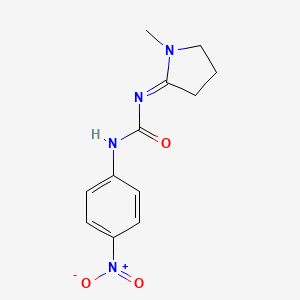

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)

